CYP3A4 Inhibition Liability: A Quantifiable ADME Risk for In Vivo Studies
1-(5-fluoro-1H-benzimidazol-2-yl)methanamine demonstrates moderate inhibition of the critical drug-metabolizing enzyme CYP3A4. In a human liver microsome assay using midazolam as a probe substrate, this compound exhibited an IC50 of 30,000 nM (30 µM) [1]. While this is not a potent inhibitor, this quantified liability must be considered for any in vivo or cell-based studies where co-administered compounds are CYP3A4 substrates. This is a stark contrast to related benzimidazole-based IGF-IR inhibitors which were found to be potent CYP3A4 inhibitors, requiring extensive medicinal chemistry to mitigate this off-target effect [2].
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | Potent benzimidazole IGF-IR inhibitors (e.g., lead compound 1 in Velaparthi et al., 2008) [2] |
| Quantified Difference | The target compound is a moderate inhibitor (30 µM), whereas the comparator series contained potent inhibitors requiring chemical optimization to improve the CYP liability profile. |
| Conditions | Human liver microsomes, midazolam 1'-hydroxylation, 5-min preincubation with NADPH. |
Why This Matters
For in vivo pharmacology or DMPK studies, this defined CYP3A4 inhibition risk (IC50=30 µM) informs experimental design, while for medicinal chemists, it represents a manageable liability compared to more problematic benzimidazole scaffolds.
- [1] BindingDB. Entry BDBM50257043 for CHEMBL2386771 (1-(5-fluoro-1H-benzimidazol-2-yl)methanamine). CYP3A4 Inhibition Data. View Source
- [2] Velaparthi U, et al. Balancing oral exposure with Cyp3A4 inhibition in benzimidazole-based IGF-IR inhibitors. Bioorg Med Chem Lett. 2008;18(13):3856-3859. View Source
